molecular formula C25H36N4OS B2648917 1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea CAS No. 892465-93-9

1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea

Cat. No.: B2648917
CAS No.: 892465-93-9
M. Wt: 440.65
InChI Key: ZVJFLTLRDFVZJN-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea is a urea derivative featuring a cyclohexyl group, a piperazine ring substituted with a benzyl (phenylmethyl) group, and a thiophen-2-yl moiety linked via a propan-2-yl chain.

Properties

IUPAC Name

1-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4OS/c1-20(26-25(30)27-22-11-6-3-7-12-22)24(23-13-8-18-31-23)29-16-14-28(15-17-29)19-21-9-4-2-5-10-21/h2,4-5,8-10,13,18,20,22,24H,3,6-7,11-12,14-17,19H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJFLTLRDFVZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea generally involves multi-step organic reactions. One typical method starts with the protection of the amine group in piperazine, followed by the alkylation of the thiophenyl ring. The final step involves the coupling of cyclohexyl isocyanate with the protected piperazine intermediate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

In industrial settings, the production scale-up requires optimization of reaction conditions, such as temperature, pressure, and catalyst selection to ensure high yield and purity. Large-scale synthesis may use continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: This compound can undergo oxidation reactions, particularly at the thiophenyl group, forming sulfoxides or sulfones under strong oxidative conditions.

  • Reduction: The cyclohexyl and piperazine moieties can be reduced using mild reducing agents to yield partially or fully reduced derivatives.

  • Substitution: The phenylmethyl group attached to the piperazine ring can participate in electrophilic aromatic substitution, introducing various substituents like halogens or alkyl groups.

Common Reagents and Conditions Used in These Reactions

  • Oxidation Reagents: m-Chloroperbenzoic acid, hydrogen peroxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

  • Oxidation Products: Sulfoxide, sulfone derivatives.

  • Reduction Products: Reduced forms of the cyclohexyl and piperazine groups.

  • Substitution Products: Halogenated or alkylated piperazine derivatives.

Scientific Research Applications

1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea finds application in diverse fields:

  • Chemistry: It serves as an intermediate for synthesizing more complex organic molecules, and it's used in studying reaction mechanisms.

  • Biology: Research into its potential as a biochemical probe for understanding enzyme interactions and signaling pathways.

  • Medicine: Explored for its pharmacological properties, particularly as a potential therapeutic agent for certain neurological disorders.

  • Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as receptors or enzymes. The compound's piperazine ring may act as a ligand binding site, while the thiophenyl and cyclohexyl groups contribute to hydrophobic interactions and steric effects. These interactions modulate the activity of the target proteins, leading to the observed biochemical or pharmacological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a broader class of urea derivatives with piperazine and heterocyclic substituents. Below is a comparative analysis with structurally related analogs from the provided evidence:

Key Observations:

Heterocyclic Moieties : The target compound’s thiophen-2-yl group distinguishes it from ’s thiazole-based derivatives. Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological targets compared to thiazole’s sulfur-nitrogen heterocycle .

Urea Linkage: All compounds share the urea backbone, known for hydrogen-bonding capacity. However, the target’s propan-2-yl linker adds conformational flexibility absent in rigid analogs like Gliclazide () .

Toxicity and Stability

  • Hematopoietic Risks : Unlike BCNU’s dose-limiting myelosuppression , the target’s urea derivatives (e.g., ) lack reported hematotoxicity, suggesting a safer profile.
  • Metabolic Stability : The cyclohexyl group may enhance metabolic stability compared to smaller alkyl substituents in ’s pyrazole-ureas .

Biological Activity

1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea is a synthetic compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular structure:

C22H30N4S Molecular Weight 402 57 g mol \text{C}_{22}\text{H}_{30}\text{N}_{4}\text{S}\quad \text{ Molecular Weight 402 57 g mol }

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptor Binding : The piperazine and thiophene moieties enhance binding affinity to certain receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : Similar compounds have shown promise as inhibitors of enzymes such as acetylcholinesterase, which is crucial for neurotransmission regulation.

Biological Activity Overview

Activity Type Description Reference
AntibacterialExhibits moderate to strong antibacterial effects against various strains.
Enzyme InhibitionPotential inhibitors of acetylcholinesterase and urease, with significant IC50 values noted.
Anticancer PotentialCompounds with similar structures have shown anticancer properties in various studies.
Neuroprotective EffectsPotential neuroprotective effects through modulation of neurotransmitter levels.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluating derivatives with similar piperazine structures indicated that they displayed significant antibacterial activity against Salmonella typhi and Bacillus subtilis. The compound's structural features may enhance its efficacy against these pathogens .
  • Enzyme Inhibition Studies : Research on related compounds highlighted their strong inhibitory effects on urease, with IC50 values significantly lower than standard reference compounds. This suggests potential therapeutic applications in conditions like kidney stones where urease plays a role .
  • Neuropharmacological Effects : Investigations into compounds containing the piperazine nucleus have demonstrated their ability to modulate neurotransmitter systems, indicating potential use in treating neurodegenerative diseases .

Q & A

Q. How should researchers mitigate risks associated with long-term storage and degradation of this compound?

  • Methodological Answer : Store lyophilized samples at -20°C under argon to prevent oxidation. Monitor stability via accelerated degradation studies (40°C/75% RH for 1 month) and analyze impurities using UPLC-PDA. Avoid aqueous buffers for stock solutions to minimize hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea

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